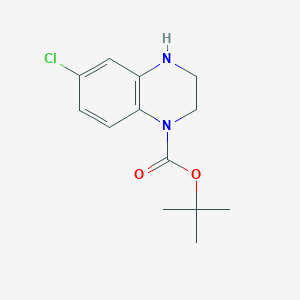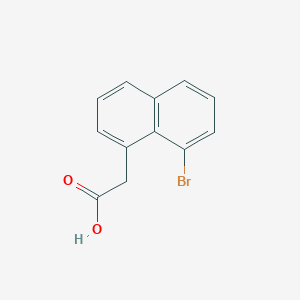
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2. This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then subjected to chlorination using thionyl chloride to form the carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Naphthoquinones: from oxidation reactions.
科学研究应用
1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .
相似化合物的比较
- 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
- 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid
- 2-Naphthalenecarbonyl chloride, 8-(trifluoromethoxy)-
Uniqueness: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is unique due to the specific positioning of the trifluoromethoxy group and the carbonyl chloride group on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific chemical reactions and applications .
属性
分子式 |
C12H6ClF3O2 |
|---|---|
分子量 |
274.62 g/mol |
IUPAC 名称 |
8-(trifluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)8-5-1-3-7-4-2-6-9(10(7)8)18-12(14,15)16/h1-6H |
InChI 键 |
JYKNWXBROUHVIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)

![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)
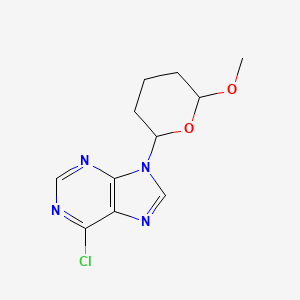

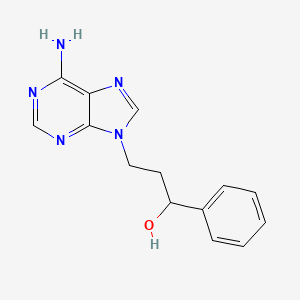


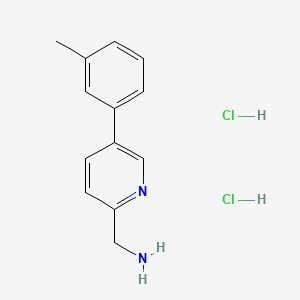
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
